![molecular formula C14H12O3 B1295885 3-Acetyl-8-allyl-2H-chromen-2-one CAS No. 6301-16-2](/img/structure/B1295885.png)
3-Acetyl-8-allyl-2H-chromen-2-one
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Overview
Description
“3-Acetyl-8-allyl-2H-chromen-2-one” is a biochemical compound used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .
Synthesis Analysis
The synthesis of similar compounds, such as 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, has been carried out by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of “3-Acetyl-8-allyl-2H-chromen-2-one” is characterized by a molecular formula of C14H12O3 .Chemical Reactions Analysis
In a study, a one-pot reaction of equimolar amounts of 3-acetyl-2H-chromen-2-one, TBATB, and heterylthiols or phenylthioureas resulted in the formation of heterylthioacetylcoumarins or coumarinylthiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Acetyl-8-allyl-2H-chromen-2-one” include a molecular formula of C14H12O3 and a molecular weight of 228.24 .Scientific Research Applications
Antioxidant Activity
3-Acetyl-8-allyl-2H-chromen-2-one is known to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
This compound has been used in antimicrobial preparations . Antimicrobial substances offer protection against harmful microorganisms, including bacteria, viruses, fungi, and parasites.
Antiviral Activity
3-Acetyl-8-allyl-2H-chromen-2-one has been used in antiviral preparations . Antiviral drugs are a class of medication used specifically for treating viral infections.
Antitumor Activity
The compound has been known for its antitumor properties . It has been used in the development of antitumor preparations, contributing to cancer treatment .
Synthesis of Heterocyclic Compounds
3-Acetyl-8-allyl-2H-chromen-2-one has been used in the synthesis of various heterocyclic compounds . These compounds have diverse applications in medicinal chemistry, drug discovery, and materials science.
Activation of NF-κB Signaling Pathway
The compound has been found to activate the nuclear factor kappa B (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection.
Induction of Pyroptosis in Cancer Cells
Research has indicated that 3-Acetyl-8-allyl-2H-chromen-2-one can induce pyroptosis in cancer cells . Pyroptosis is a highly inflammatory form of programmed cell death that occurs most frequently upon infection with intracellular pathogens and is likely to form part of the antimicrobial response.
Activation of NLRP3 Inflammasome
The compound has been shown to activate the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a multi-protein complex that initiates an inflammatory form of cell death and triggers the release of pro-inflammatory cytokines.
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
It has been involved in reactions with various nucleophilic reagents . For instance, it reacts with tetrabutylammonium tribromide (TBATB) in acetic acid to give 3-(2-bromoacetyl)-2H-chromen-2-one .
Result of Action
It has been involved in the formation of new heterocyclic systems .
properties
IUPAC Name |
3-acetyl-8-prop-2-enylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFWOZMTMIYSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286200 |
Source
|
Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-8-allyl-2H-chromen-2-one | |
CAS RN |
6301-16-2 |
Source
|
Record name | 6301-16-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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